5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
“5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C9H9N3O2S and a molecular weight of 223.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains an amino group at the 5-position and a carboxylic acid group at the 6-position .
Scientific Research Applications
Molecular Interactions and Structural Analysis
The compound 5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid plays a critical role in the formation and characterization of cocrystals with various carboxylic acids. These interactions are pivotal for understanding the molecular basis of hydrogen bonding, where the pyrimidine unit offers two ring N atoms as proton-accepting sites, leading to the formation of cations that are crucial in supramolecular chemistry. The arrangement of these cocrystals reveals significant insights into hydrogen bonding patterns, which are essential for the development of novel pharmaceuticals and materials (Rajam et al., 2018).
Radioprotective and Antitumor Activities
Novel derivatives of thieno[2,3-d]pyrimidine, including those similar in structure to this compound, have shown promising radioprotective and antitumor activities. This highlights the compound's potential in contributing to the development of new therapeutic agents aimed at providing radioprotection and combating cancer (Alqasoumi et al., 2009).
Synthesis of Peptidomimetics
The compound serves as a building block for the synthesis of peptidomimetics, where it is incorporated as an N-terminal moiety. This application is crucial for the development of novel therapeutic agents that mimic the structure or function of natural peptides, offering potential advancements in drug design and discovery (Bissyris et al., 2005).
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives, closely related to this compound, have been synthesized and evaluated for their antibacterial activity. These studies contribute to the search for new antimicrobial agents, highlighting the compound's relevance in addressing resistant bacterial strains (Asadian et al., 2018).
Future Directions
Properties
IUPAC Name |
5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-3-5-6(10)7(9(13)14)15-8(5)12-4(2)11-3/h10H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJUTDJTHKSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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